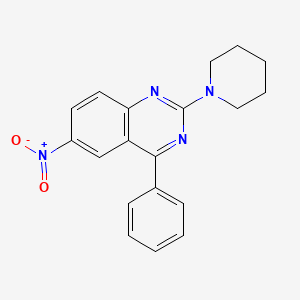![molecular formula C18H20F3NO2 B5125965 2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine, commonly known as 2C-TFM, is a synthetic psychedelic drug belonging to the phenethylamine class. It was first synthesized in 1997 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having "remarkable effects" in his book "TiHKAL" (Tryptamines I Have Known and Loved). Since then, 2C-TFM has gained popularity among researchers for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2C-TFM is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This activation leads to an increase in the levels of serotonin in the brain, which can result in altered perception, mood, and cognition. The exact mechanisms by which 2C-TFM produces its psychedelic effects are still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-TFM are not well documented. However, it has been shown to produce psychedelic effects similar to those of other phenethylamine psychedelics, such as LSD and mescaline. These effects can include altered perception, mood, and cognition, as well as changes in sensory perception, time perception, and thought patterns.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-TFM in scientific research is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin receptor activation with greater precision and accuracy. However, one limitation of using 2C-TFM is its potential for abuse and misuse. Due to its psychedelic effects, it may be difficult to control its use in laboratory settings.
Orientations Futures
There are several future directions for research on 2C-TFM. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2C-TFM and its effects on the brain and body. Finally, more studies are needed to explore the safety and potential risks associated with the use of 2C-TFM in laboratory experiments.
Méthodes De Synthèse
The synthesis of 2C-TFM involves several steps, starting with the reaction between 3,4-dimethoxyphenylacetone and 3-(trifluoromethyl)benzaldehyde to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(3-trifluoromethyl)benzylideneethanamine. This intermediate is then reduced using sodium borohydride to yield 2C-TFM. The synthesis of 2C-TFM requires expertise in organic chemistry and should only be performed by trained professionals in a controlled laboratory environment.
Applications De Recherche Scientifique
2C-TFM has been used in scientific research to study its effects on the central nervous system. It has been shown to have affinity for serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Researchers have used 2C-TFM to investigate the role of the 5-HT2A receptor in various neurological disorders, including schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO2/c1-23-16-7-6-13(11-17(16)24-2)8-9-22-12-14-4-3-5-15(10-14)18(19,20)21/h3-7,10-11,22H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVYJJBCCYZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)

![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)


![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)

![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)